Tat-beclin 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

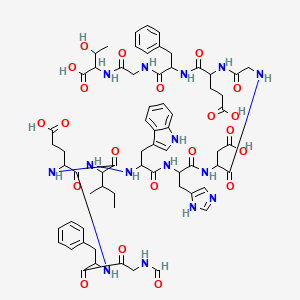

4-[[2-[[3-carboxy-2-[[2-[[2-[2-[1-[[4-carboxy-1-[(5-formamido-3,4-dioxo-1-phenylpentan-2-yl)amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hydrazinyl]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[1-[[2-[(1-carboxy-2-hydroxypropyl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N15O21/c1-4-35(2)56(65(100)74-44(20-22-54(89)90)62(97)75-45(23-37-13-7-5-8-14-37)58(93)50(84)30-68-34-82)81-80-49(25-39-28-69-42-18-12-11-17-41(39)42)64(99)77-47(26-40-29-67-33-72-40)63(98)78-48(27-55(91)92)60(95)70-31-51(85)73-43(19-21-53(87)88)61(96)76-46(24-38-15-9-6-10-16-38)59(94)71-32-52(86)79-57(36(3)83)66(101)102/h5-18,28-29,33-36,43-49,56-57,69,80-81,83H,4,19-27,30-32H2,1-3H3,(H,67,72)(H,68,82)(H,70,95)(H,71,94)(H,73,85)(H,74,100)(H,75,97)(H,76,96)(H,77,99)(H,78,98)(H,79,86)(H,87,88)(H,89,90)(H,91,92)(H,101,102) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPORJWPQLZFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)CNC=O)NNC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(C(C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H83N15O21 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1422.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tat-beclin 1: A Deep Dive into its Mechanism of Action for Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases.[1][2] Consequently, the development of specific and potent autophagy inducers is a significant area of therapeutic interest. Tat-beclin 1, a cell-permeable peptide, has emerged as a promising agent that directly and potently induces autophagy.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-mediated autophagy induction, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Disrupting the GAPR-1-Beclin 1 Interaction

The primary mechanism by which this compound induces autophagy is through its interaction with Golgi-Associated Plant Pathogenesis-Related protein 1 (GAPR-1), also known as GLIPR2.[3][4] GAPR-1 acts as a negative regulator of autophagy by sequestering Beclin 1, a core component of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, at the Golgi apparatus.[3][5] This sequestration prevents Beclin 1 from participating in the initiation of autophagy.

The this compound peptide is derived from a region of Beclin 1 (amino acids 267-284) that is crucial for its interaction with GAPR-1.[3][5] By mimicking this binding domain, this compound competitively inhibits the interaction between endogenous Beclin 1 and GAPR-1.[6][7] This competitive binding leads to the release of Beclin 1 from the Golgi, allowing it to translocate to the cytoplasm and engage with the core autophagy machinery to initiate the formation of autophagosomes.[3][6]

This mechanism is distinct from many other autophagy inducers, such as rapamycin, which acts through the mTORC1 pathway.[1] this compound is considered an mTORC1-independent autophagy activator, as its activity does not typically affect the phosphorylation status of mTORC1 downstream targets like RPS6.[1]

Signaling Pathways and Molecular Interactions

The induction of autophagy by this compound involves a series of well-defined molecular events centered around the liberation of Beclin 1 and the subsequent activation of the PI3KC3 complex.

The GAPR-1-Beclin 1 Regulatory Axis

dot

Caption: this compound competitively binds to GAPR-1, releasing Beclin 1 to activate the PI3KC3-C1 complex and initiate autophagy.

The Beclin 1 Interactome and Autophagy Regulation

Beclin 1 is a central player in autophagy, and its activity is tightly regulated by a network of interacting proteins. Besides GAPR-1, the anti-apoptotic proteins Bcl-2 and Bcl-xL are key negative regulators of Beclin 1.[8][9] These proteins bind to the BH3 domain of Beclin 1, inhibiting its pro-autophagic function.[10][11] While this compound's primary described mechanism does not directly involve disrupting the Bcl-2-Beclin 1 interaction, the release of a larger pool of cytoplasmic Beclin 1 could potentially influence this equilibrium.

dot

Caption: Beclin 1 activity is regulated by inhibitory proteins like GAPR-1 and Bcl-2, and its activation of the PI3KC3-C1 complex is crucial for autophagy.

Quantitative Data on this compound Activity

The efficacy of this compound in inducing autophagy has been quantified in various cellular and in vivo models. The following tables summarize key quantitative findings from the literature.

| Cell Line/System | This compound Concentration | Duration of Treatment | Observed Effect | Reference |

| Multiple Cell Lines & MEFs | 10, 30, 50 µM | 24 hours | Dose-dependent decrease in p62 and conversion of LC3-I to LC3-II. | [12] |

| Primary Murine BMDMs | 10 µM | 2-4 hours post-infection | Decreased intracellular survival of L. monocytogenes. | [12] |

| Primary Human MDMs | 0.5, 1, 2.5, 5 µM | Daily | Dose-dependent inhibition of HIV-1 p24 antigen release. | [3] |

| HeLa Cells | 10 µM | 4 hours | 10-50 fold reduction in Sindbis, Chikungunya, and West Nile virus titers. | [3] |

| In Vivo Model | This compound Dosage | Administration Route | Duration of Treatment | Observed Effect | Reference |

| 6-week-old GFP-LC3 Mice | 20 mg/kg | Intraperitoneal (i.p.) | 6 hours | Increased GFP-LC3 positive dots in various tissues. | [3] |

| 5-day-old GFP-LC3 Mice | 20 mg/kg | Intraperitoneal (i.p.) | 6 hours | Decreased p62 levels in the brain. | [3] |

| Adult Mice | 15 mg/kg | Intraperitoneal (i.p.) | Daily, 20 days | Well-tolerated induction of autophagy in peripheral tissues and CNS. | [12] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to characterize the mechanism of this compound.

Immunocytochemistry/Immunofluorescence (ICC/IF) for Autophagy Induction

This protocol is adapted for HeLa cells to visualize the induction of autophagy through LC3 puncta formation.[13]

Materials:

-

HeLa cells

-

This compound D11 or L11 peptide

-

Tat-scrambled control peptide

-

DMEM with 10% FBS and 1X Pen/Strep

-

96-well imaging plates

-

OptiMEM

-

4% Paraformaldehyde

-

Blocking buffer (1X PBS, 0.1% Triton-X, 5% Normal Donkey Serum)

-

Primary antibody (e.g., anti-LC3B)

-

Fluorescently labeled secondary antibody

-

DAPI

Procedure:

-

Cell Plating: Plate HeLa cells at a density of 1-1.5 x 10^5 cells/mL in a 96-well imaging plate and incubate overnight at 37°C with 5% CO2. Cells should be 60-80% confluent.

-

Peptide Preparation: Reconstitute this compound and control peptides to 1 mM in OptiMEM acidified with 0.15% 6 N HCl.

-

Treatment: Wash cells three times with 1X PBS. Add the desired concentration of peptide (e.g., 20 µM) to the cells and incubate for 1.5-2 hours at 37°C.

-

Fixation: Remove the treatment solution and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Permeabilization and Blocking: Wash cells three times with 1X PBS. Block and permeabilize the cells with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-LC3B antibody in blocking buffer and incubate overnight at 4°C or for 2 hours at room temperature.

-

Secondary Antibody Incubation: Wash cells three times with 1X PBS. Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Staining and Imaging: Wash cells three times with 1X PBS. Stain with DAPI for nuclear visualization. Acquire images using a fluorescence microscope. An increase in the number of LC3-positive puncta indicates autophagy induction.

Western Blot for Autophagy Markers

This protocol details the detection of changes in LC3-II and p62 levels, key markers of autophagic flux.

Materials:

-

HeLa cells

-

This compound peptides and controls

-

Lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or protein-free blocking buffer)

-

Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate and treat HeLa cells with this compound as described in the ICC/IF protocol.

-

Cell Lysis: After treatment, wash cells with cold 1X PBS and lyse with cold lysis buffer. Scrape the cells, incubate for 10 minutes with agitation, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

-

Sample Preparation and SDS-PAGE: Mix the lysate with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 2 µg/mL, anti-p62 at 2 µg/mL) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply a chemiluminescent substrate and visualize the bands using an imager. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is designed to demonstrate the competitive binding of this compound to GAPR-1, leading to the dissociation of the GAPR-1-Beclin 1 complex.[7]

Materials:

-

Cells expressing tagged versions of GAPR-1 and Beclin 1 (e.g., Myc-GAPR-1 and Flag-Beclin 1)

-

This compound peptide

-

Co-IP lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-Myc)

-

Protein A/G agarose beads

-

Antibodies for Western blot detection (e.g., anti-Flag, anti-Myc)

Procedure:

-

Cell Transfection and Treatment: Transfect cells with plasmids encoding tagged GAPR-1 and Beclin 1. Treat the cells with this compound or a control peptide.

-

Cell Lysis: Lyse the cells in Co-IP lysis buffer.

-

Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Myc) to pull down GAPR-1 and its interacting partners.

-

Bead Capture and Washes: Add protein A/G beads to capture the antibody-protein complexes. Wash the beads several times to remove non-specific binding.

-

Elution and Western Blot: Elute the proteins from the beads and analyze the eluate by Western blotting using antibodies against the tagged proteins (e.g., anti-Flag to detect co-precipitated Beclin 1 and anti-Myc to confirm the GAPR-1 pulldown). A decrease in the amount of co-immunoprecipitated Beclin 1 in the presence of this compound indicates that the peptide disrupts the GAPR-1-Beclin 1 interaction.

Experimental Workflow Visualization

References

- 1. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]

- 2. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Autophagy by Beclin 1 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beclin 1, Bcl-2 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential interactions between Beclin 1 and Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Immunocytochemistry/Immunofluorescence protocol for this compound Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]

The Tat-Beclin 1 Peptide: A Technical Guide to a Novel Autophagy Inducer

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: The Tat-beclin 1 peptide has emerged as a potent and specific modulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1] Dysregulation of autophagy is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, infectious diseases, and metabolic conditions.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of the this compound peptide, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of the this compound peptide originated from studies of the interaction between the human immunodeficiency virus (HIV)-1 virulence factor, Nef, and the mammalian autophagy protein Beclin 1.[1][4] Researchers identified that Nef inhibits autophagy by binding to Beclin 1. This led to the hypothesis that a peptide derived from the Beclin 1 sequence that interacts with Nef could be a specific inducer of autophagy.[1][4]

The this compound peptide was engineered by fusing an 18-amino acid sequence from Beclin 1 (amino acids 267-284) to the 11-amino acid Tat protein transduction domain from HIV-1.[1] The Tat domain facilitates cell permeability, allowing the peptide to be used both in vitro and in vivo.[5] Subsequent optimization has led to the development of shorter, more potent versions, such as the 11-amino acid D-isomeric retro-inverso form (this compound D11), which exhibits enhanced stability and efficacy.[6]

Mechanism of Action: A Targeted Approach to Autophagy Induction

This compound induces autophagy through a novel mechanism that is independent of the nutrient-sensing mTORC1 pathway, a common target of other autophagy inducers like rapamycin.[3][7] This specificity potentially reduces off-target effects.[8] The peptide's primary mechanism involves its interaction with a newly identified negative regulator of autophagy, GAPR-1 (Golgi-Associated Plant Pathogenesis-Related protein 1), also known as GLIPR2.[1][9]

GAPR-1 is believed to sequester Beclin 1 at the Golgi apparatus, thereby inhibiting its function in initiating autophagosome formation.[1] The this compound peptide binds to GAPR-1, leading to the release of Beclin 1.[1][6] The freed Beclin 1 is then able to participate in the Class III phosphatidylinositol 3-kinase (PI3K) complexes, which are essential for the nucleation of autophagosomes.[3][10]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced autophagy.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the this compound peptide.

Table 1: In Vitro Efficacy

| Cell Line | Peptide Concentration | Duration of Treatment | Observed Effect | Reference |

| Multiple cell lines & primary MEFs | 10, 30, 50 µM | 24 hours | Dose-dependent decrease in p62 and conversion of LC3-I to LC3-II. | [11] |

| Primary human MDMs | 0.5, 1, 2.5, 5 µM | Daily | Dose-dependent inhibition of HIV-1 p24 antigen release. | [1] |

| HepG2 cells | 10, 30, 50 µM | 24 hours | Reduction in lipid droplet number by up to 60% and size by up to 35%. | [8] |

| HeLa cells | 20 µM | Up to 6 hours | Increased LC3-II levels. | [12] |

| Primary murine BMDMs | 10 µM | 2-4 hours post-infection | Decreased intracellular survival of L. monocytogenes. | [11] |

Table 2: In Vivo Efficacy

| Animal Model | Peptide and Dosage | Administration Route | Treatment Regimen | Observed Effect | Reference |

| Neonatal mice (CHIKV infection) | 15 mg/kg (l-form) | Intraperitoneal (i.p.) | Daily, beginning 1 day post-infection | Reduced mortality from 100% (control) to 62.5%. | [1] |

| Neonatal mice (WNV infection) | Not specified | Not specified | Not specified | Significantly reduced mortality. | [1] |

| 6-week-old GFP-LC3 mice | 20 mg/kg | Intraperitoneal (i.p.) | 6 hours | Increased GFP-LC3-positive dots in tissues. | [1] |

| HFD-fed mice (MASLD model) | Not specified | Intraperitoneal (i.p.) | Not specified | Mitigated hepatic and metabolic disturbances. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the this compound peptide.

Protocol 1: In Vitro Autophagy Induction and Analysis by Western Blot

This protocol describes the induction of autophagy in a cell line (e.g., HeLa cells) and the subsequent analysis of autophagy markers LC3 and p62.

Materials:

-

HeLa cells

-

12-well plates

-

DMEM with 10% FBS and 1X Pen/Strep

-

This compound peptide (e.g., L11 or D11) and scrambled control peptide

-

OptiMEM (acidified with 0.15% 6 N HCl)

-

1X PBS

-

Lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors

-

SDS-PAGE gels (5-20% gradient)

-

Nitrocellulose membrane

-

Blocking buffer (e.g., Protein-Free PBS Blocking Buffer)

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Plate HeLa cells in 12-well plates and grow overnight to 60-80% confluency.[13]

-

Peptide Preparation: Reconstitute this compound and control peptides in acidified OptiMEM to a stock concentration of 1 mM.[13]

-

Treatment: Wash cells three times with 1X PBS. Add the desired final concentration of peptide (e.g., 20 µM) to the cells in fresh, acidified OptiMEM. Incubate for up to 2 hours at 37°C with 5% CO2.[13]

-

Cell Lysis: Remove the media and add cold lysis buffer. Incubate for 10 minutes with gentle agitation. Scrape the cells, transfer to a microfuge tube, and centrifuge at 13,500 rpm for 10 minutes at 4°C. Collect the supernatant.[13]

-

Western Blot:

-

Determine protein concentration of the lysates.

-

Prepare samples with Laemmli buffer and boil for 5 minutes.

-

Load equal amounts of protein onto a 5-20% gradient SDS-PAGE gel and run at 130V for 1 hour.

-

Transfer proteins to a nitrocellulose membrane at 100V for 1 hour.

-

Block the membrane for 1-2 hours at room temperature.

-

Incubate the membrane with primary antibodies (anti-LC3B and anti-p62) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and develop using a chemiluminescent substrate.[13]

-

Expected Outcome: An increase in the LC3-II band and a decrease in the p62 band in cells treated with this compound compared to the control.

The following diagram outlines the experimental workflow for Western blot analysis of autophagy induction.

Protocol 2: Immunofluorescence Analysis of LC3 Puncta Formation

This protocol details the visualization of autophagosomes as GFP-LC3 puncta in cells treated with this compound.

Materials:

-

HeLa cells stably expressing GFP-LC3

-

96-well imaging plates

-

This compound peptide and scrambled control

-

Acidified OptiMEM

-

4% paraformaldehyde

-

Blocking buffer (1X PBS, 0.1% Triton-X, 5% Normal Donkey Serum)

-

DAPI stain

-

Fluorescence microscope

Procedure:

-

Cell Plating: Plate GFP-LC3 HeLa cells in a 96-well imaging plate and allow them to adhere overnight.[14]

-

Treatment: Wash cells with 1X PBS and treat with the desired concentration of this compound or control peptide in acidified OptiMEM for 1.5 hours at 37°C.[14]

-

Fixation: Remove the treatment media and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[14]

-

Permeabilization and Blocking: Wash the cells three times with 1X PBS. Add blocking buffer and incubate for 1 hour at room temperature.[14]

-

Staining: Wash cells with 1X PBS. Add DAPI solution to stain the nuclei.

-

Imaging: Acquire images using a fluorescence microscope.

Expected Outcome: A significant increase in the number of GFP-LC3 puncta (dots) per cell in the this compound-treated group compared to the control group.

Applications and Future Directions

The this compound peptide has demonstrated therapeutic potential in a variety of preclinical models.[3] Its ability to specifically induce autophagy has shown promise in:

-

Infectious Diseases: Reducing the replication of several pathogens, including HIV-1, Chikungunya virus, and West Nile virus.[1][9]

-

Neurodegenerative Diseases: Decreasing the accumulation of polyglutamine expansion protein aggregates, suggesting a potential for treating conditions like Huntington's disease.[1][4]

-

Metabolic Disorders: Ameliorating metabolic dysfunction-associated steatotic liver disease (MASLD) in mouse models.[8]

-

Cancer: While the role of autophagy in cancer is complex, inducing autophagy can be a therapeutic strategy in certain contexts.[15]

Future research will likely focus on further optimizing the peptide's stability and delivery, exploring its efficacy in a broader range of disease models, and ultimately, evaluating its safety and therapeutic potential in clinical settings. The development of this compound represents a significant advancement in the field of autophagy modulation, providing a powerful tool for both basic research and drug development.

References

- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique Peptide Could Treat Cancers, Neurological Disorders, Infectious Diseases | Technology Networks [technologynetworks.com]

- 3. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound L11 Autophagy Inducing Peptide (NBP2-49886) by Novus, Part of Bio-Techne [bio-techne.com]

- 6. This compound D11 Autophagy Inducing Peptide - Retroinverso form (NBP2-49888): Novus Biologicals [novusbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy [mdpi.com]

- 9. Identification of a candidate therapeutic autophagy-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot protocol for this compound Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]

- 14. Immunocytochemistry/Immunofluorescence protocol for this compound Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]

- 15. Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tat-beclin 1: A Modulator of Beclin 1 Function and a Potent Inducer of Autophagy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Beclin 1 is a central player in the cellular process of autophagy, a critical mechanism for cellular homeostasis, degradation of damaged organelles, and defense against pathogens. The function of Beclin 1 is tightly regulated, often suppressed through interactions with inhibitory proteins. The Tat-beclin 1 peptide has emerged as a powerful tool and potential therapeutic agent that specifically modulates Beclin 1 function to potently induce autophagy. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, quantitative effects, experimental protocols for its study, and its therapeutic potential in various disease models.

Introduction to Beclin 1 and Autophagy

Autophagy is an evolutionarily conserved lysosomal degradation pathway essential for maintaining cellular health.[1][2] Beclin 1 is a core component of the Class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is critical for the initiation phase of autophagy, specifically the nucleation of the autophagosomal membrane.[3][4] The activity of Beclin 1 is subject to negative regulation through protein-protein interactions. Notably, anti-apoptotic proteins of the Bcl-2 family can bind to Beclin 1, inhibiting its pro-autophagic function.[3][5] Another key negative regulator is GAPR-1 (Golgi-Associated Plant Pathogenesis-Related protein 1, also known as GLIPR2), which sequesters Beclin 1 in the Golgi apparatus, preventing its participation in autophagy initiation.[2]

The this compound Peptide

This compound is a synthetic, cell-permeable peptide designed to specifically activate autophagy.[6] It consists of two key components:

-

The HIV-1 Tat Protein Transduction Domain (PTD): An 11-amino acid sequence (YGRKKRRQRRR) that allows the peptide to efficiently penetrate cell membranes.[1]

-

A Beclin 1-Derived Sequence: A sequence of 11 to 18 amino acids derived from a region of Beclin 1 (specifically, amino acids 267-284) that is crucial for its interaction with viral and host regulatory proteins.[1]

This peptide was developed by exploiting the strategies used by microbial virulence factors, specifically the interaction between Beclin 1 and the HIV-1 Nef protein.[1] Its design allows it to act as a specific inducer of the canonical autophagy pathway.[1]

Mechanism of Action of this compound

This compound induces autophagy by disrupting the inhibitory interaction between Beclin 1 and its negative regulator, GAPR-1.[7]

-

Competition for GAPR-1 Binding: this compound directly interacts with GAPR-1, competing with endogenous Beclin 1 for binding.[8]

-

Release and Activation of Beclin 1: This competitive binding releases Beclin 1 from its sequestration in the Golgi by GAPR-1.[2]

-

PI3KC3 Complex Activation: The liberated Beclin 1 is then free to participate in the formation and activation of the PI3KC3 complex, leading to the production of phosphatidylinositol 3-phosphate (PI3P) and the nucleation of autophagosomes.[4]

This mechanism is distinct from other common autophagy inducers like rapamycin, as it functions independently of the mTORC1 signaling pathway.[2][4] While Beclin 1 is also famously inhibited by Bcl-2, the primary mechanism of this compound is centered on GAPR-1.[5][9] By increasing the available pool of active Beclin 1, this compound initiates a complete cellular autophagy response.[1]

Signaling Pathway Diagram

References

- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]

- 3. Beclin 1, Bcl-2 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction Between Tat-beclin 1 and GAPR-1/GLIPR2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the autophagy-inducing peptide Tat-beclin 1 and the Golgi-associated protein GAPR-1 (Golgi-associated plant pathogenesis-related protein 1), also known as GLIPR2 (glioma pathogenesis-related protein 2), is a critical regulatory node in the initiation of autophagy. GAPR-1 functions as a negative regulator of autophagy by sequestering the essential autophagy protein Beclin 1 at the Golgi apparatus, thereby preventing its participation in the formation of the Class III phosphatidylinositol 3-kinase complex I (PtdIns3K-C1). The this compound peptide, derived from a specific binding domain within Beclin 1, competitively disrupts the Beclin 1/GAPR-1 interaction. This liberates Beclin 1, allowing it to engage with the PtdIns3K-C1 complex, which in turn generates phosphatidylinositol 3-phosphate (PtdIns3P) and initiates autophagosome nucleation. This whitepaper provides a comprehensive technical overview of this interaction, including the underlying molecular mechanisms, detailed experimental protocols for its study, and a summary of the key quantitative findings.

Molecular Mechanism of the this compound and GAPR-1 Interaction

The core of this interaction lies in the competitive binding of this compound to GAPR-1, which disrupts the inhibitory sequestration of Beclin 1.

-

GAPR-1 as a Negative Regulator of Autophagy: GAPR-1 is localized to the Golgi apparatus and acts as a brake on the autophagy process.[1] It directly binds to Beclin 1, tethering it to the Golgi membrane and preventing its translocation to sites of autophagosome formation.[2][3]

-

This compound as a Specific Autophagy Inducer: The this compound peptide is a cell-permeable peptide consisting of the HIV-1 Tat protein transduction domain fused to a sequence from the Beclin 1 protein (amino acids 267-284).[2][3] This specific region of Beclin 1 is essential for its interaction with GAPR-1.[2]

-

Competitive Displacement and Autophagy Induction: By mimicking the GAPR-1 binding site on Beclin 1, the this compound peptide competitively binds to GAPR-1.[4][5] This binding event displaces full-length Beclin 1 from GAPR-1, allowing the released Beclin 1 to participate in the formation of the PtdIns3K-C1 complex.[4][5] This complex, which includes VPS34, VPS15, and ATG14, is then active and phosphorylates phosphatidylinositol to form PtdIns3P, a crucial step in the nucleation of the autophagosome.[6][7]

Signaling Pathway

Figure 1: this compound-mediated induction of autophagy.

Quantitative Data

While the qualitative interaction between this compound and GAPR-1 is well-established, specific quantitative data such as binding affinities (Kd) and kinetic parameters are not extensively reported in the reviewed literature. The available quantitative information primarily relates to the downstream functional consequences of this interaction.

| Parameter | Description | Method | Finding | Reference(s) |

| PtdIns3K-C1 Lipid Kinase Activity | In vitro measurement of phosphatidylinositol 3-phosphate (PtdIns3P) production by the purified PtdIns3K-C1 complex. | Mass Spectrometry-based Kinase Assay | GLIPR2 inhibits the lipid kinase activity of the PtdIns3K-C1 complex. Tat-BECN1 peptide increases PtdIns3P generation by PtdIns3K-C1. | [8][9][10] |

| Autophagosome Formation | Quantification of GFP-LC3 puncta, a marker for autophagosomes, in cultured cells. | Fluorescence Microscopy | GAPR-1/GLIPR2 knockdown increases the number of autophagosomes. Treatment with this compound increases autophagosome numbers. | [3][11] |

| Golgi Compaction Index | A measure of the dispersion of the Golgi apparatus, a morphological change associated with autophagy induction. | Immunofluorescence and Image Analysis | GLIPR2 knockout leads to a lower Golgi compaction index (increased dispersion). Tat-BECN1 treatment also results in Golgi dispersion. | [4][9] |

Experimental Protocols

Detailed methodologies for key experiments used to investigate the this compound and GAPR-1 interaction are provided below.

Co-Immunoprecipitation (Co-IP) of this compound and GAPR-1

This protocol is designed to demonstrate the in vivo or in vitro interaction between this compound and GAPR-1.

Figure 2: Co-Immunoprecipitation Workflow.

Materials:

-

Cells expressing endogenous or overexpressed GAPR-1.

-

Biotinylated this compound peptide and a scrambled control peptide.[2]

-

Lysis Buffer (e.g., RIPA or a non-denaturing lysis buffer).

-

Protease and phosphatase inhibitor cocktails.

-

Streptavidin-conjugated magnetic beads or agarose resin.

-

Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

Elution Buffer (e.g., SDS-PAGE sample buffer).

-

Anti-GAPR-1/GLIPR2 antibody.

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarification: Centrifuge the lysate to pellet cellular debris. Collect the supernatant.

-

Pre-clearing (Optional): Incubate the lysate with streptavidin beads alone to reduce non-specific binding.

-

Incubation: Incubate the cell lysate with biotinylated this compound or the scrambled control peptide for 2-4 hours at 4°C with gentle rotation.

-

Pull-down: Add streptavidin-conjugated beads to the lysate and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them multiple times with wash buffer to remove unbound proteins.

-

Elution: Resuspend the beads in elution buffer and boil to release the bound proteins.

-

Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-GAPR-1 antibody to detect the co-precipitated protein.

In Vitro Pull-Down Assay

This assay confirms a direct interaction between purified proteins.

Materials:

-

Purified GST-tagged Beclin 1.

-

Purified GAPR-1/GLIPR2.

-

Glutathione-Sepharose beads.

-

Binding Buffer (e.g., PBS with 0.5% Triton X-100).

-

Wash Buffer (same as binding buffer).

-

Elution Buffer (e.g., buffer containing reduced glutathione).

Procedure:

-

Immobilization: Incubate purified GST-Beclin 1 with glutathione-sepharose beads to immobilize the protein. Use GST alone as a negative control.

-

Washing: Wash the beads to remove unbound GST-Beclin 1.

-

Binding: Incubate the beads with purified GAPR-1 in binding buffer.

-

Washing: Wash the beads extensively to remove non-specifically bound GAPR-1.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluate by SDS-PAGE and Western blotting with an anti-GAPR-1 antibody.

In Vitro PtdIns3K-C1 Lipid Kinase Assay

This functional assay measures the effect of the this compound and GAPR-1 interaction on the activity of the PtdIns3K-C1 complex.[8][9]

Figure 3: In Vitro Lipid Kinase Assay Workflow.

Materials:

-

Purified PtdIns3K-C1 complex.

-

Purified GAPR-1/GLIPR2.

-

This compound peptide.

-

Small unilamellar vesicles (liposomes) containing phosphatidylinositol (PtdIns).

-

Kinase reaction buffer with ATP.

-

Lipid extraction reagents.

-

Mass spectrometer for lipid analysis.

Procedure:

-

Reaction Setup: In separate reactions, pre-incubate the purified PtdIns3K-C1 complex with either buffer alone, purified GAPR-1, or the this compound peptide.

-

Kinase Reaction: Initiate the kinase reaction by adding the PtdIns-containing liposomes and ATP. Incubate at 37°C for a defined period.

-

Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids.

-

Analysis: Quantify the amount of PtdIns3P produced using mass spectrometry.

Golgi Dispersion Assay

This cell-based assay visualizes a morphological consequence of autophagy induction.[4][9]

Materials:

-

Cultured cells (e.g., HeLa or MEFs).

-

This compound peptide.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

-

Primary antibody against a Golgi marker (e.g., anti-GM130).

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

Confocal microscope and image analysis software.

Procedure:

-

Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them.

-

Immunostaining: Incubate the cells with the primary antibody against the Golgi marker, followed by the fluorescently labeled secondary antibody and DAPI.

-

Imaging: Acquire z-stack images of the cells using a confocal microscope.

-

Analysis: Quantify the Golgi dispersion by measuring parameters such as the Golgi area and intensity distribution relative to the nucleus. A "Golgi compaction index" can be calculated to represent the degree of fragmentation.

Conclusion and Future Directions

The interaction between this compound and GAPR-1/GLIPR2 represents a key regulatory checkpoint in the initiation of autophagy. The cell-permeable this compound peptide effectively antagonizes the inhibitory function of GAPR-1, leading to the activation of the core autophagy machinery. This makes the Beclin 1/GAPR-1 interface an attractive target for the development of novel therapeutics aimed at modulating autophagy for the treatment of various diseases, including neurodegenerative disorders, infectious diseases, and cancer.

Future research should focus on obtaining high-resolution structural information of the GAPR-1/Beclin 1 complex to facilitate the rational design of small molecule mimetics of the this compound peptide. Furthermore, a more precise quantification of the binding affinity and kinetics of this interaction will be crucial for the development of potent and specific autophagy modulators. Elucidating the broader role of GAPR-1 in other cellular processes and its potential interplay with other signaling pathways will also provide a more complete understanding of its function as a regulator of cellular homeostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Golgi Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 8. GLIPR2 is a negative regulator of autophagy and the BECN1-ATG14-containing phosphatidylinositol 3-kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GLIPR2 is a negative regulator of autophagy and the BECN1-ATG14-containing phosphatidylinositol 3-kinase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Tat-beclin 1: A Technical Guide to its Role in Autophagosome Formation and Maturation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic peptide Tat-beclin 1 and its significant role in the induction of autophagy, a critical cellular process for homeostasis and disease modulation. We delve into the molecular mechanisms governing this compound's effects on autophagosome formation and maturation, supported by quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are investigating autophagy and its therapeutic potential.

Introduction to this compound

This compound is a cell-permeable peptide designed to specifically induce autophagy. It consists of two key functional domains: the HIV-1 Tat protein transduction domain, which allows for efficient cellular uptake, and a sequence derived from the Beclin 1 protein, a crucial player in the initiation of autophagy.[1] The Beclin 1-derived portion of the peptide is instrumental in its mechanism of action, which involves modulating the activity of the Class III phosphatidylinositol 3-kinase (PI3KC3) complexes.[2] By activating this pathway, this compound has demonstrated potential therapeutic applications in a range of diseases, including neurodegenerative disorders, infectious diseases, and cancer.[1][3]

Mechanism of Action: Impact on Autophagosome Formation

This compound primarily enhances the early stages of autophagy, leading to an increase in the formation of autophagosomes.[2] Its principal mechanism involves the disruption of an inhibitory interaction between Beclin 1 and Golgi-associated plant pathogenesis-related protein 1 (GAPR-1).[1][4]

Under basal conditions, a pool of Beclin 1 is sequestered at the Golgi apparatus through its interaction with GAPR-1, rendering it inactive in the context of autophagy.[1][5] this compound competitively binds to GAPR-1, leading to the release of Beclin 1.[4][6] This liberated Beclin 1 is then free to incorporate into the PI3KC3 complex, which is essential for the nucleation of the phagophore, the precursor to the autophagosome.[1][7] The activated PI3KC3 complex generates phosphatidylinositol 3-phosphate (PI3P) on the surface of the nascent phagophore, which serves as a docking site for downstream autophagy-related (Atg) proteins, thereby driving the expansion and closure of the autophagosome.[1]

Signaling Pathway: this compound-Induced Autophagosome Formation

Caption: this compound competitively binds to GAPR-1, releasing Beclin 1 to activate the PI3KC3-C1 complex and initiate autophagosome formation.

Role in Autophagosome Maturation

The effect of this compound on autophagosome maturation, the process by which autophagosomes fuse with lysosomes to form autolysosomes, is a more nuanced aspect of its function. Evidence suggests that this compound treatment leads to an increase in the number of autolysosomes, indicating that the peptide promotes the full autophagic flux, from initiation to degradation.[5][8]

However, the Beclin 1-containing PI3KC3 complex also interacts with Rubicon, a negative regulator of autophagy that specifically inhibits the maturation step.[9][10] Rubicon impairs the fusion of autophagosomes with lysosomes.[9][11] While this compound's primary described mechanism does not directly involve Rubicon, by increasing the overall pool of active Beclin 1 and driving the formation of autophagosomes, it appears to overcome the basal inhibitory tone set by Rubicon, leading to a net increase in autophagic degradation. It is important to note that prolonged or excessive autophagy induction by this compound can lead to a form of autophagy-dependent cell death called autosis.[3]

Logical Relationship: Beclin 1 Complexes and Autophagy Stages

Caption: Beclin 1 forms distinct PI3KC3 complexes that regulate different stages of autophagy. Atg14L promotes formation, while Rubicon inhibits maturation.

Quantitative Data on this compound's Effects

The efficacy of this compound in inducing autophagy has been quantified in numerous studies. The following tables summarize key findings on its dose-dependent and time-course effects on established autophagy markers.

Table 1: Dose-Dependent Effects of this compound on Autophagy Markers

| Cell Line | Concentration (µM) | Duration (hours) | Marker | Change | Reference |

| Multiple Cell Lines | 10 - 50 | 24 | p62 | Dose-dependent decrease | [12][13] |

| Multiple Cell Lines | 10 - 50 | 24 | LC3-II/LC3-I Ratio | Dose-dependent increase | [12][13] |

| HeLa | 20 | 2-4 | Autophagosomes | Sufficient to induce | [14] |

| HepG2 | 30 | - | Autophagic Vacuoles | 3.3-fold increase in number | [15] |

Table 2: Time-Course Effects of this compound on Autophagy Markers

| Cell Line | Concentration (µM) | Duration (hours) | Marker | Change | Reference |

| HeLa | 20 | 0 - 6 | LC3-II | Peak induction at 4 hours | [2][16] |

| Primary Murine BMDMs | 10 | 2-4 (post-infection) | Intracellular Bacteria | Decreased survival | [12] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound on autophagy.

Western Blot Analysis of LC3 Conversion and p62 Degradation

This protocol is used to quantify the levels of LC3-II and p62 as measures of autophagic activity.

Materials:

-

This compound peptide

-

Tat-scrambled control peptide

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10, 30, 50 µM) or a scrambled control peptide for the desired duration (e.g., 4, 8, 24 hours).[12]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Detect the signal using a chemiluminescence reagent and quantify band intensities using densitometry software. Normalize LC3-II and p62 levels to the loading control.

Autophagic Flux Assay using Bafilomycin A1

This assay distinguishes between an increase in autophagosome formation and a blockage in their degradation.

Materials:

-

This compound peptide

-

Bafilomycin A1 (lysosomal inhibitor)

-

Reagents for Western blot analysis as described in 5.1

Procedure:

-

Cell Treatment: Treat cells with this compound as described above. In a parallel set of experiments, co-treat cells with this compound and Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the incubation period.[5][14]

-

Western Blot Analysis: Perform Western blot analysis for LC3-II and p62 as described in 5.1.

-

Analysis: A further increase in LC3-II and p62 levels in the presence of Bafilomycin A1 compared to this compound alone indicates an increase in autophagic flux (i.e., enhanced formation and degradation).[5]

Immunofluorescence for LC3 Puncta

This method visualizes the formation of autophagosomes as punctate structures within the cell.

Materials:

-

Cells stably expressing GFP-LC3 or endogenous LC3 antibody

-

This compound peptide

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3 (if not using GFP-LC3 cells)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound (e.g., 20 µM for 1.5-3 hours).[14]

-

Fixation and Permeabilization: Fix cells with 4% PFA, then permeabilize.

-

Staining: Block non-specific binding and incubate with primary antibody (if applicable), followed by the fluorescent secondary antibody. Counterstain nuclei with DAPI.

-

Imaging and Quantification: Mount coverslips and visualize using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell. An increase in puncta indicates autophagosome formation.[5]

Transmission Electron Microscopy (TEM) for Autophagosome Visualization

TEM provides ultrastructural evidence of autophagosomes and autolysosomes.

Materials:

-

This compound peptide

-

Fixatives (e.g., glutaraldehyde, osmium tetroxide)

-

Dehydration agents (e.g., ethanol series)

-

Embedding resin (e.g., Epon)

-

Uranyl acetate and lead citrate for staining

Procedure:

-

Cell Treatment and Fixation: Treat cells with this compound. Fix the cells in glutaraldehyde, followed by post-fixation in osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed in resin.

-

Sectioning and Staining: Cut ultrathin sections and stain with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope. Identify and quantify autophagosomes (double-membraned vesicles containing cytoplasmic material) and autolysosomes (single-membraned vesicles with electron-dense content).[5]

Experimental Workflow: Assessing this compound-Induced Autophagy

Caption: A typical experimental workflow to characterize the autophagic effects of this compound, combining biochemical and imaging techniques.

Conclusion

This compound is a potent and specific inducer of autophagy that acts primarily by disrupting the inhibitory interaction between Beclin 1 and GAPR-1, thereby promoting the formation of autophagosomes. While its direct impact is on the initial stages of autophagy, evidence supports its ability to enhance the complete autophagic flux, leading to increased degradation of cellular components. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to effectively study and utilize this compound in their investigations of autophagy and its therapeutic potential. Further research into the interplay between this compound and regulators of autophagosome maturation, such as Rubicon, will continue to refine our understanding of this promising research tool and potential therapeutic agent.

References

- 1. emich.edu [emich.edu]

- 2. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]

- 4. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autophagy Inducing Peptides - this compound D11 / L11 [bio-techne.com]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound D11 Autophagy Inducing Peptide - Retroinverso form (NBP2-49888): Novus Biologicals [novusbio.com]

- 9. Two Beclin 1-binding proteins, Atg14L and Rubicon, reciprocally regulate autophagy at different stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Binding Rubicon to cross the Rubicon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Tat-beclin 1: A Molecular Probe for Unraveling Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

The progressive accumulation of misfolded proteins is a central pathological hallmark of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. Autophagy, the cellular process responsible for degrading and recycling damaged organelles and protein aggregates, is a critical defense mechanism against this proteotoxicity. Dysregulation of this pathway has been strongly implicated in the onset and progression of these devastating disorders. Tat-beclin 1, a cell-permeable peptide, has emerged as a highly specific and potent tool to activate autophagy, offering researchers an invaluable instrument to investigate disease mechanisms and explore novel therapeutic strategies.

Core Mechanism of Action: Releasing the Brakes on Autophagy

This compound is a synthetic peptide composed of two functional domains: the HIV-1 Tat protein transduction domain, which allows it to efficiently penetrate cell membranes, and a sequence derived from the core autophagy protein, Beclin 1.[1] Its mechanism hinges on disrupting a key negative regulatory interaction within the cell.

Beclin 1 is a crucial component of the Class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for initiating the formation of autophagosomes—the double-membraned vesicles that engulf cellular cargo for degradation.[2][3] The activity of Beclin 1 is tightly controlled. One of its key negative regulators is GAPR-1 (Golgi-associated plant pathogenesis-related protein 1), also known as GLIPR2.[1][4] GAPR-1 sequesters Beclin 1 at the Golgi apparatus, preventing it from participating in the PI3K complex and thereby inhibiting autophagy initiation.[1][3]

This compound acts as a competitive inhibitor, binding to GAPR-1 to displace Beclin 1.[5][6] This liberates Beclin 1, allowing it to translocate to pre-autophagosomal structures and engage with the PI3K complex to drive the formation of autophagosomes.[1][3] This targeted mechanism makes this compound a more specific autophagy inducer compared to broader-acting compounds like rapamycin, which also affects other cellular pathways.[2]

Applications in Neurodegenerative Disease Models

The ability of this compound to specifically upregulate the clearance of protein aggregates makes it a powerful tool for studying neurodegeneration.

Alzheimer's Disease (AD): AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[7] Studies have shown that Beclin 1 expression is reduced in the brains of AD patients, suggesting a deficit in autophagy could contribute to the disease.[8][9] By activating the Beclin 1-dependent autophagy pathway, this compound can be used to investigate the clearance of Aβ. A specially designed nanosweeper incorporating the Beclin 1 peptide has been shown to clear Aβ in the brain of an AD mouse model and rescue memory deficits.[10]

Parkinson's Disease (PD): The pathological hallmark of PD is the aggregation of α-synuclein into Lewy bodies. Both the proteasome and autophagy pathways are responsible for degrading α-synuclein.[11][12] In cellular and animal models, enhancing autophagy through the overexpression of Beclin 1 has been shown to reduce the accumulation of α-synuclein and ameliorate its associated neurotoxic effects.[13][14] this compound provides a pharmacological means to achieve this, allowing for controlled studies of how autophagy modulation impacts α-synuclein pathology.

Huntington's Disease (HD): HD is caused by a polyglutamine expansion in the huntingtin (Htt) protein, leading to the formation of mutant Htt (mHtt) aggregates.[15] Autophagy is a primary route for clearing these aggregates. The original study introducing this compound demonstrated its ability to enhance the degradation of mutant huntingtin protein aggregates in cultured cells, highlighting its therapeutic potential for polyglutamine expansion disorders.[1][2]

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative findings from studies utilizing this compound in models relevant to neurodegeneration.

| Disease Model | System | Treatment | Key Quantitative Outcome(s) | Reference |

| Huntington's Disease | HeLa cells expressing mutant huntingtin (htt103Q) | This compound (10 µM, 24h) | ~50% reduction in htt103Q protein aggregates. | [1] |

| Viral Encephalitis | Neonatal mice infected with West Nile Virus (WNV) | This compound (d-form, 20 mg/kg i.p.) | Increased survival rate from ~10% (control) to ~40%. | [1] |

| Viral Encephalitis | Neonatal mice infected with Chikungunya virus (CHIKV) | This compound (20 mg/kg i.p.) | Reduced mortality from 100% (control) to 62.5%. | [1] |

| General Autophagy | GFP-LC3 Transgenic Mice | This compound (20 mg/kg i.p., 6h) | ~2 to 4-fold increase in GFP-LC3 puncta in heart and muscle tissue. | [1] |

Key Experimental Protocols

A. In Vitro Administration of this compound

This protocol provides a general framework for treating cultured cells. Optimal concentrations and times may vary by cell type.

-

Reconstitution: Reconstitute lyophilized this compound peptide in sterile, nuclease-free water or a suitable aqueous buffer to a stock concentration (e.g., 1 mM). Aliquot and store at -20°C or -80°C.

-

Cell Culture: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.

-

Treatment: Dilute the this compound stock solution directly into the cell culture medium to the desired final concentration. A typical starting range is 5-20 µM.[16][17] A scrambled peptide (Tat-scrambled) should be used as a negative control.

-

Incubation: Incubate cells for a period ranging from 3 to 24 hours, depending on the experimental endpoint.[1][18]

-

Harvesting: After incubation, harvest cells for downstream analysis (e.g., Western blotting, immunofluorescence).

B. In Vivo Administration of this compound

This protocol is for systemic administration in mouse models. The retro-inverso (D-amino acid) form is often preferred for in vivo use due to its increased resistance to proteolysis.[1]

-

Reconstitution: Reconstitute the peptide in a sterile vehicle suitable for injection, such as saline or phosphate-buffered saline (PBS).

-

Dosage: A common dosage is 10-20 mg/kg of body weight.[1][18]

-

Administration: Administer the peptide solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Time Course: For acute autophagy induction, tissues can be harvested 6-24 hours post-injection.[1] For chronic studies, daily injections may be performed.[18]

-

Tissue Collection: At the designated endpoint, euthanize the animal and perfuse with PBS. Collect tissues of interest (e.g., brain, heart, muscle) and process immediately for analysis or snap-freeze in liquid nitrogen for storage.

C. Assessing Autophagy Induction and Flux

Confirming that this compound has successfully induced autophagy is critical. This involves measuring not just the number of autophagosomes, but the overall activity of the pathway, known as autophagic flux.[19][20]

-

Western Blotting:

-

LC3 Conversion: The most common marker is the conversion of cytosolic LC3-I to the lipidated, autophagosome-associated form, LC3-II.[21] An increase in the LC3-II/LC3-I ratio indicates autophagosome formation.

-

p62/SQSTM1 Degradation: p62 is a cargo receptor that is itself degraded during autophagy. A decrease in p62 levels suggests successful autophagic clearance.[16]

-

-

Fluorescence Microscopy:

-

Measuring Autophagic Flux: An increase in autophagosomes can mean either increased formation or a blockage in their degradation. Autophagic flux measures the complete process.[22][23]

-

Protocol: Treat two parallel sets of samples (e.g., cultured cells) with this compound. To one set, add a lysosomal inhibitor such as chloroquine (CQ) or bafilomycin A1 (BafA1) for the final 2-4 hours of the incubation period.[19][22]

-

Analysis: Harvest the cells and perform a Western blot for LC3. If this compound is truly inducing autophagy, the LC3-II levels in the samples treated with both this compound and the inhibitor will be significantly higher than in samples treated with this compound alone. This accumulation reflects the autophagosomes that were generated but could not be degraded.

-

Conclusion

This compound is a specific and effective autophagy-inducing peptide that serves as a critical research tool.[2] By allowing for the controlled activation of a key cellular degradation pathway, it enables detailed investigation into the roles of autophagy in the pathogenesis of neurodegenerative diseases.[1][24] The data generated using this tool not only deepens our understanding of fundamental disease mechanisms but also aids in the validation of autophagy as a viable therapeutic target for conditions like Alzheimer's, Parkinson's, and Huntington's disease.

References

- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]

- 3. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The autophagy-related protein beclin 1 shows reduced expression in early Alzheimer disease and regulates amyloid beta accumulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-Synuclein is degraded by both autophagy and the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha-synuclein's degradation in vivo: opening a new (cranial) window on the roles of degradation pathways in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beclin 1 Gene Transfer Activates Autophagy and Ameliorates the Neurodegenerative Pathology in α-Synuclein Models of Parkinson's and Lewy Body Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beclin1 and HMGB1 ameliorate the α-synuclein-mediated autophagy inhibition in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The regulation of N-terminal Huntingtin (Htt552) accumulation by Beclin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. selleckchem.com [selleckchem.com]

- 19. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Autophagic flux determination in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. Methods for Measuring Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bitesizebio.com [bitesizebio.com]

- 24. Identification of a candidate therapeutic autophagy-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the specificity of Tat-beclin 1 as an autophagy inducer

An In-Depth Technical Guide to the Specificity of Tat-beclin 1 as an Autophagy Inducer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of this compound, a cell-permeable peptide designed to specifically induce autophagy. We will explore its mechanism of action, its distinction from other autophagy inducers, quantitative data supporting its efficacy, and detailed protocols for its experimental validation.

Introduction: The Need for Specific Autophagy Inducers

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis.[1][2] Dysregulation of autophagy is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, infectious diseases, and metabolic conditions.[3][4] Consequently, agents that can modulate autophagy hold significant therapeutic promise.[1]

However, many common autophagy inducers, such as rapamycin or starvation, lack specificity. They primarily act by inhibiting the mTORC1 complex, a central regulator of cell growth and metabolism, which leads to broad, pleiotropic effects beyond autophagy activation.[4][5][6] This lack of specificity can complicate experimental interpretation and lead to off-target effects in therapeutic applications.[4][6] this compound was developed to overcome this challenge, offering a more direct and specific means of inducing autophagy.[4][7]

Mechanism of Action: Direct Targeting of a Negative Regulator

This compound is a chimeric peptide consisting of two key components:

-

A short sequence (typically 11 or 18 amino acids) derived from a functionally important domain of the Beclin 1 protein (amino acids 267-284).[1][7][8]

-

The cell-penetrating Tat peptide from the HIV-1 Tat protein, which facilitates its entry into cells.[1][9]

The specificity of this compound stems from its unique mechanism. It does not interact with the upstream mTORC1 signaling pathway. Instead, it directly targets Golgi-Associated Plant Pathogenesis-Related protein 1 (GAPR-1) , also known as GLIPR2.[1][5][10] GAPR-1 is a negative regulator of autophagy that sequesters Beclin 1 at the Golgi apparatus, preventing its participation in the autophagy-initiating Class III phosphatidylinositol 3-kinase complex 1 (PI3KC3-C1).[1][2][11]

This compound competitively binds to GAPR-1, displacing Beclin 1 and causing its release from the Golgi.[1][8][12] The freed Beclin 1 is then able to incorporate into the PI3KC3-C1 complex, leading to the production of phosphatidylinositol 3-phosphate (PI3P) and the nucleation of the autophagosome.[2][13]

Specificity Profile: An mTOR-Independent Pathway

The primary advantage of this compound is its mTOR-independent mode of action.[3] This specificity has been demonstrated in multiple studies where this compound treatment did not alter the phosphorylation status of mTORC1 downstream targets, such as the ribosomal protein S6 (RPS6).[3][4] This contrasts sharply with general autophagy inducers.

This distinct mechanism ensures that this compound's effects are channeled through the core autophagy machinery. Indeed, its activity is dependent on essential autophagy genes like Atg5 and Atg7, confirming its reliance on the canonical pathway.[3]

References

- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound L11 Autophagy Inducing Peptide (NBP2-49886): Novus Biologicals [novusbio.com]

- 7. This compound D11 Autophagy Inducing Peptide - Retroinverso form (NBP2-49888): Novus Biologicals [novusbio.com]

- 8. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BECLIN1: Protein Structure, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting autophagy and beyond: Deconvoluting the complexity of Beclin-1 from biological function to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Tat-Beclin 1 Peptides: A Technical Guide for Researchers

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases. Beclin 1 is a key protein in the autophagy pathway, acting as a core component of the Class III phosphatidylinositol 3-kinase (PI3KC3) complexes essential for the initiation of autophagosome formation. The therapeutic potential of modulating autophagy has driven the development of specific agents that can activate this pathway. This guide details the evolution of one of the most specific and widely used autophagy inducers in research: the Tat-beclin 1 peptide.

The Genesis of a Specific Autophagy Inducer

The development of the first this compound peptide stemmed from the observation that the HIV-1 Nef virulence factor interacts with a specific region of Beclin 1 to inhibit autophagy.[1] Researchers hypothesized that a peptide derived from this Beclin 1 interaction domain could competitively disrupt such inhibitory interactions, thereby inducing autophagy.[1]

Initial Design and Composition:

The original this compound peptide was a synthetic construct comprising three key elements:

-

HIV-1 Tat Protein Transduction Domain (PTD): The amino acid sequence YGRKKRRQRRR from the HIV-1 Tat protein was included to confer cell permeability, allowing the peptide to efficiently enter cells.[1]

-

Diglycine Linker (GG): A flexible linker was added to separate the functional domains.[2]

-

Beclin 1-Derived Sequence: An 18-amino acid sequence (TNVFNATFEIWHDGEFGT) was derived from the evolutionarily conserved domain of human Beclin 1 (amino acids 267-284).[1][2] To improve the peptide's solubility, three amino acid substitutions were introduced into this sequence.[1]

This pioneering peptide demonstrated the ability to potently and specifically induce autophagy, unlike general autophagy modulators like rapamycin, which has broader effects on the mTOR signaling pathway.[1][3] A scrambled version of the peptide, where the Beclin 1-derived sequence was randomized, served as a crucial negative control in experiments.

Mechanism of Action

This compound induces autophagy in a manner that is dependent on the core autophagy machinery (e.g., ATG5, ATG7) but is largely independent of the mTORC1 signaling pathway.[2][4] Its primary mechanism involves disrupting the inhibitory interaction between Beclin 1 and Golgi-Associated Plant Pathogenesis-Related protein 1 (GAPR-1), also known as GLIPR2.[1]

-

GAPR-1 Sequestration: Under normal conditions, GAPR-1 binds to Beclin 1, sequestering it at the Golgi apparatus and acting as a negative regulator of autophagy.[4]

-

Competitive Disruption: The cell-permeable this compound peptide enters the cell and competes with Beclin 1 for binding to GAPR-1.

-

Beclin 1 Release: This competition frees Beclin 1 from its inhibitory interaction with GAPR-1.[4]

-

PI3KC3 Complex Activation: The released Beclin 1 is then available to participate in the formation and activation of the PI3KC3-Complex 1, which is critical for the nucleation of the autophagosome.[5][6]

The Second Generation: Enhanced Potency and Stability

While the original 18-mer peptide was effective, further research led to the development of shorter, more potent, and more stable versions.

-

This compound L11: This second-generation peptide features a truncated 11-amino acid sequence derived from Beclin 1.[2] It is composed of naturally occurring L-amino acids.

-

This compound D11: This version also uses the 11-amino acid sequence but is synthesized in a retro-inverso configuration using D-amino acids. This structural alteration makes the peptide highly resistant to degradation by cellular proteases, giving it a longer half-life and enhanced potency in vivo.[1]

Initial studies suggest that the Tat-D11 variant is more potent than both the original this compound and the Tat-L11 version, particularly in in vivo applications.

Data Summary: Peptide Evolution and Efficacy

The evolution of this compound peptides has been marked by significant improvements in potency and stability. The following tables summarize the key characteristics and experimental data associated with these peptides.

Table 1: Evolution of this compound Peptide Sequences

| Peptide Version | Cell-Permeating Domain | Linker | Beclin 1-Derived Sequence (Length) | Chirality / Configuration | Key Feature |

| Original this compound | Tat (YGRKKRRQRRR) | GG | Modified 18-mer | L-amino acids | First-generation specific autophagy inducer.[1] |

| This compound L11 | Tat (YGRKKRRQRRR) | GG | 11-mer | L-amino acids | Shorter, more potent than original.[2] |

| This compound D11 | Tat (YGRKKRRQRRR) | GG | 11-mer | D-amino acids (Retro-inverso) | Protease resistant, enhanced in vivo potency. |

| Tat-scrambled | Tat (YGRKKRRQRRR) | GG | Scrambled 11-mer or 18-mer | L-amino acids | Inactive negative control.[1] |

Table 2: Summary of Quantitative and In Vivo Data

| Peptide | Application / Model | Concentration / Dose | Key Quantitative Results | Reference |

| Original this compound | HIV-1 infected MDMs | 0.5 - 5 µM | Dose-dependent inhibition of HIV p24 antigen release.[1][7] | |

| Original this compound | Multiple cell lines | 10 - 50 µM | Dose-dependent decrease in p62 and increase in LC3-II/LC3-I ratio.[1][8] | |

| Original this compound | West Nile Virus (WNV) infected mice | 20 mg/kg (i.p.) | Reduced viral load in the brain and decreased mortality.[1] | |

| This compound (general) | L. monocytogenes infected BMDMs | 10 µM | Decreased intracellular survival of bacteria.[1][8] | |

| This compound D11 / L11 | HeLa GFP-LC3B cells | ~10 µM | Significant increase in GFP-LC3B puncta (autophagosomes) vs. control. | |

| This compound (TB-1) | MASLD Mouse Model | N/A | Ameliorated hepatic steatosis and fibrosis.[9] | |

| This compound (TB-1) | HepG2 cells | 30 µM | Increased average number of autophagic vacuoles from 1.7 to 5.6 per cell.[9] |